Galdosol
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Description
Galdosol is a chemical compound with the molecular formula C20H24O5 . It is a natural product that exists in Perovskia abratanoids .
Molecular Structure Analysis
Galdosol has a molecular weight of 344.402 Da and a mono-isotopic mass of 344.162384 Da . The structure of Galdosol can be analyzed using various tools such as NMR spectroscopy and X-ray crystallography .Physical And Chemical Properties Analysis
Galdosol has a molecular formula of C20H24O5 . The physical and chemical properties of a compound can be determined through various methods, including spectroscopy and crystallography .Scientific Research Applications
Antibiotic and Cytostatic Activity
Galdosol, a compound isolated from plants like Salvia canariensis and Salvia officinalis, has demonstrated notable antibiotic activity. In particular, research indicates its effectiveness against certain bacteria, showcasing its potential in antibacterial treatments (González et al., 1989). Additionally, Galdosol has been found to exhibit cytostatic properties, which refers to its ability to inhibit cell growth and division, a crucial feature for potential cancer treatments (Darias et al., 1990).
Affinity to Human Brain Benzodiazepine Receptor
In a study exploring the components of sage (Salvia officinalis), Galdosol was identified as having a strong affinity for the human brain benzodiazepine receptor. This implies its potential use in neurological or psychiatric treatments, particularly in disorders involving this receptor system (Kavvadias et al., 2003).
properties
IUPAC Name |
(1R,9S,10S)-3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-triene-8,15-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-9(2)10-8-11-12(15(23)13(10)21)20-7-5-6-19(3,4)17(20)16(14(11)22)25-18(20)24/h8-9,16-17,21,23H,5-7H2,1-4H3/t16-,17+,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVDNEGGBBYXGS-UWVAXJGDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C(=O)C3C4C2(CCCC4(C)C)C(=O)O3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)C(=O)[C@@H]3[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346717 |
Source
|
Record name | Galdosol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301346717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Galdosol | |
CAS RN |
52591-18-1 |
Source
|
Record name | Galdosol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301346717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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